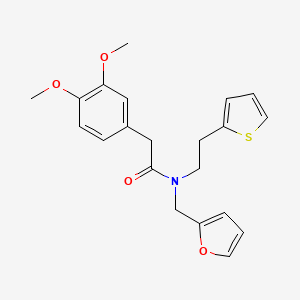

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as FURA-2, is a chemical compound with potential applications in scientific research. It is a member of the acetamide family and is known for its unique properties that make it a valuable tool for studying various biological processes.

Scientific Research Applications

- Naphtho[2,3-b]furan-4,9-diones and their synthetic analogs have been investigated for their antitumor properties . These compounds may inhibit tumor growth and proliferation, making them potential candidates for cancer therapy.

- Researchers have observed cytotoxic effects of naphtho[2,3-b]furan-4,9-diones against KB cells . This suggests their potential as agents for combating cancer cells.

- The compound has demonstrated antiviral activity against the Japanese encephalitis virus and Vero cells . This finding highlights its relevance in antiviral drug development.

- Naphtho[2,3-b]furan-4,9-diones have been explored as inhibitors of human keratinocyte hyperproliferation . This property could be valuable in dermatological treatments.

- The green and efficient synthesis of naphtho[2,3-b]furan-4,9-diones provides a versatile scaffold for novel drug discovery . Researchers can modify this structure to create diverse compounds with potential therapeutic applications.

- The visible-light-mediated [3+2] cycloaddition reaction used to synthesize these compounds demonstrates excellent regioselectivity and functional group tolerance . This approach contributes to green chemistry and expands the toolbox for organic synthesis.

Antitumor Activity

Cytotoxic Activity

Antiviral Properties

Inhibition of Human Keratinocyte Hyperproliferation

Structural Diversity for Drug Discovery

Photochemistry and Visible-Light Photocatalysis

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-24-19-8-7-16(13-20(19)25-2)14-21(23)22(15-17-5-3-11-26-17)10-9-18-6-4-12-27-18/h3-8,11-13H,9-10,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNMPRFVCWTIRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)

![2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B2477796.png)

![N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B2477797.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2477801.png)

![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)